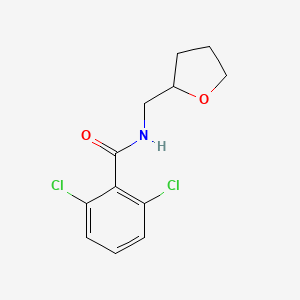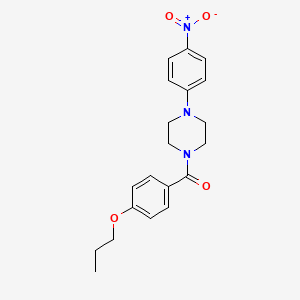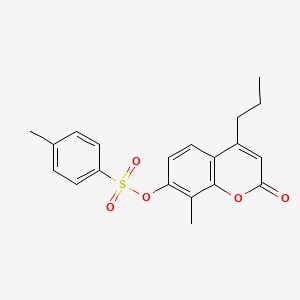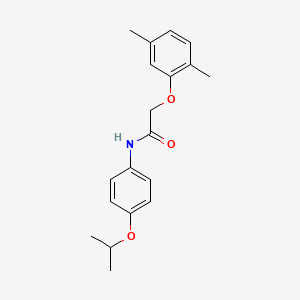
2,6-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as TFB and belongs to the class of benzamides. TFB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail.
作用机制
The mechanism of action of TFB is not fully understood, but studies have shown that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation, reducing the production of pro-inflammatory cytokines, and modulating the activity of ion channels involved in epilepsy.
Biochemical and physiological effects:
TFB has been shown to have various biochemical and physiological effects, including reducing cancer cell proliferation, reducing inflammation, and reducing seizures in animal models. Additionally, TFB has been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
实验室实验的优点和局限性
One of the advantages of TFB is its low toxicity profile, which makes it a potentially safe compound for use in scientific research. Additionally, TFB has been shown to have cytotoxic effects against various cancer cell lines, making it a potentially useful compound for studying cancer. However, one limitation of TFB is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
For research on TFB include studying its potential in combination with other anticancer agents, studying its potential in treating other inflammatory conditions, and studying its potential in treating other neurological disorders.
合成方法
TFB can be synthesized using different methods, including the reaction of 2,6-dichlorobenzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base such as triethylamine. This method results in the formation of TFB with a yield of around 70%. Other methods include the reaction of 2,6-dichlorobenzamide with tetrahydro-2-furanmethanol in the presence of a catalyst such as palladium on carbon.
科学研究应用
TFB has been studied for its potential in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and anticonvulsant agent. Studies have shown that TFB has cytotoxic effects against various cancer cell lines, including breast cancer, cervical cancer, and leukemia cells. TFB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TFB has been studied for its potential in treating epilepsy by reducing seizures in animal models.
属性
IUPAC Name |
2,6-dichloro-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-4-1-5-10(14)11(9)12(16)15-7-8-3-2-6-17-8/h1,4-5,8H,2-3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPSAXXGNGAPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)
![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)
![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)

![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)

![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)

